molecular formula C21H19N3O6S B2380052 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxamide CAS No. 954597-48-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxamide

Cat. No.: B2380052
CAS No.: 954597-48-9
M. Wt: 441.46
InChI Key: MUAXVPGYDPEYLP-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a benzodioxole moiety, and a dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzodioxole moiety, and the attachment of the dimethoxybenzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-27-14-6-13(7-15(8-14)28-2)19(25)24-21-23-16(10-31-21)20(26)22-9-12-3-4-17-18(5-12)30-11-29-17/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAXVPGYDPEYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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